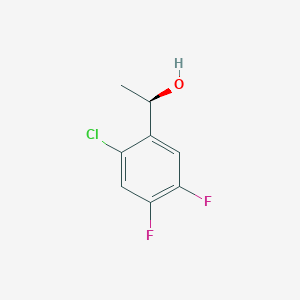

(1R)-1-(2-Chloro-4,5-difluorophenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

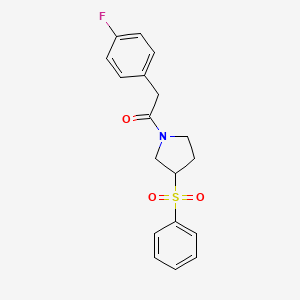

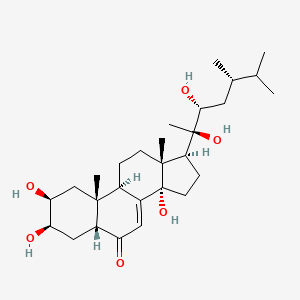

(1R)-1-(2-Chloro-4,5-difluorophenyl)ethanol, also known as CFE, is a chiral alcohol compound that has shown potential in various scientific research applications. The compound is synthesized through a multi-step process, and its mechanism of action has been studied extensively. In

Aplicaciones Científicas De Investigación

Enzymatic Synthesis and Industrial Application

(1R)-1-(2-Chloro-4,5-difluorophenyl)ethanol serves as a vital chiral intermediate in synthesizing Ticagrelor, an effective treatment for acute coronary syndromes. An enzymatic process utilizing ketoreductase (KRED) KR-01 was developed for transforming its ketone precursor into the chiral alcohol with high enantiomeric excess (ee) and diastereomeric excess (de), demonstrating green, environmentally sound practices with high productivity and potential for industrial application Xiang Guo, Jiawei Tang, Jiang-Tao Yang, Guowei Ni, Fu-li Zhang, Shaoxin Chen, 2017.

Biocatalytic Processes for Pharmaceutical Intermediates

Recombinant Escherichia coli cells have been used for the biocatalytic preparation of optically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, an essential pharmaceutical intermediate, by asymmetric reduction of 4-(trifluoromethyl)acetophenone with excellent enantioselectivity. This process showcased an enhanced substrate concentration and yield compared to conventional methods, demonstrating its scalability and potential application Ying Chen, Nana Xia, Yuewang Liu, Pu Wang, 2019.

Microbial Cell-Catalyzed Asymmetric Reduction

The asymmetric reduction of certain ketone precursors to produce chiral alcohols like (R)-2-Chloro-1-(3-chlorophenyl)ethanol has been efficiently catalyzed using resting cells of Candida ontarioensis, providing a practical approach for the preparation of important chiral intermediates with high yield and enantiomeric purity. This method represents an advance in the efficient production of chiral intermediates for pharmaceutical synthesis Y. Ni, Beihua Zhang, Zhi-hao Sun, 2012.

Biotransformation for Antifungal Agents

A new strain of Acinetobacter sp. was discovered for the highly enantioselective synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a chiral intermediate of the antifungal agent Miconazole. This study demonstrated the potential of whole-cell-mediated biocatalytic routes for producing valuable chiral intermediates, offering a novel method for drug synthesis Yan-Li Miao, Yuewang Liu, Yushu He, Pu Wang, 2019.

Propiedades

IUPAC Name |

(1R)-1-(2-chloro-4,5-difluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAOCTOJGNBPEU-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1Cl)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1Cl)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(2-Chloro-4,5-difluorophenyl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2702801.png)

![ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2702804.png)

![Methyl 4-chloro-2-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B2702820.png)

![(E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702822.png)